molecular formula C7H15NO2 B11922941 3-Methoxy-N-propyl-propionamide CAS No. 1340551-81-6

3-Methoxy-N-propyl-propionamide

Katalognummer: B11922941
CAS-Nummer: 1340551-81-6
Molekulargewicht: 145.20 g/mol
InChI-Schlüssel: GRRXRLWKPGEZKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-N-propyl-propionamide is an organic compound belonging to the class of amides It is characterized by the presence of a methoxy group (-OCH3) attached to the third carbon of the propionamide chain, with a propyl group (-C3H7) attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3-Methoxy-N-propyl-propionamide typically involves the reaction of 3-methoxypropionic acid with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide. The general reaction scheme is as follows:

3-Methoxypropionic acid+PropylamineThis compound+Water\text{3-Methoxypropionic acid} + \text{Propylamine} \rightarrow \text{this compound} + \text{Water} 3-Methoxypropionic acid+Propylamine→this compound+Water

The reaction is usually catalyzed by an acid or base to facilitate the formation of the amide bond. The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-N-propyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles can be used to substitute the methoxy group, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 3-oxo-N-propyl-propionamide.

    Reduction: Formation of 3-methoxy-N-propyl-propylamine.

    Substitution: Formation of various substituted propionamides, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-N-propyl-propionamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methoxy-N-propyl-propionamide involves its interaction with specific molecular targets. The methoxy and amide groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propionamide: The parent compound without the methoxy and propyl groups.

    N-Methyl-propionamide: Similar structure but with a methyl group instead of a propyl group.

    3-Methoxypropionamide: Lacks the propyl group on the nitrogen atom.

Uniqueness

3-Methoxy-N-propyl-propionamide is unique due to the presence of both the methoxy and propyl groups, which confer specific chemical and biological properties. These functional groups influence its reactivity, solubility, and interactions with other molecules, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

1340551-81-6

Molekularformel

C7H15NO2

Molekulargewicht

145.20 g/mol

IUPAC-Name

3-methoxy-N-propylpropanamide

InChI

InChI=1S/C7H15NO2/c1-3-5-8-7(9)4-6-10-2/h3-6H2,1-2H3,(H,8,9)

InChI-Schlüssel

GRRXRLWKPGEZKZ-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)CCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.